N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethylbenzamide
Description
The compound N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethylbenzamide features a quinazolin-4(3H)-one core substituted with a 2-methyl group and linked to a 2-fluoro-5-aminophenyl moiety. The 3,5-dimethylbenzamide group is attached via an amide bond.
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-14-10-15(2)12-17(11-14)23(29)27-22-13-18(8-9-20(22)25)28-16(3)26-21-7-5-4-6-19(21)24(28)30/h4-13H,1-3H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQBRODDHSZIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features three distinct structural domains:
- Quinazolinone core : A 2-methyl-4-oxoquinazoline ring system providing hydrogen-bonding sites for target engagement.
- Fluorinated phenyl group : A 2-fluoro-5-substituted benzene ring enhancing metabolic stability and membrane permeability.
- Dimethylbenzamide moiety : A 3,5-dimethyl-substituted benzoyl group contributing to hydrophobic interactions.
Retrosynthetic Strategy
Retrosynthetic cleavage suggests three key fragments (Figure 1):
- Fragment A : 2-Methylquinazolin-4(3H)-one
- Fragment B : 2-Fluoro-5-aminophenol
- Fragment C : 3,5-Dimethylbenzoyl chloride
Coupling strategies involve:
- Buchwald-Hartwig amination to link Fragment A and B.
- Schotten-Baumann amidation to attach Fragment C.
Synthesis of Key Intermediates
Preparation of 2-Methylquinazolin-4(3H)-One
The quinazolinone core is synthesized via cyclization of methyl anthranilate derivatives.
Procedure :
- Methyl anthranilate (1.0 eq) reacts with acetic anhydride (2.5 eq) at 120°C for 6 hours to form N-acetyl methyl anthranilate.
- Cyclization with ammonium acetate in refluxing ethanol yields 2-methylquinazolin-4(3H)-one (78% yield).
Optimization :
Synthesis of 2-Fluoro-5-Aminophenol
Electrophilic fluorination followed by nitro reduction provides this intermediate.
Step 1 : Nitration of 2-fluorophenol using HNO3/H2SO4 at 0°C yields 2-fluoro-5-nitrophenol (91% yield).
Step 2 : Catalytic hydrogenation (H2, 10% Pd/C, EtOH) reduces the nitro group to an amine (96% yield).
Coupling and Final Assembly
Formation of the Quinazolinone-Phenyl Linkage
Buchwald-Hartwig coupling connects the quinazolinone and fluorophenyl fragments.
Conditions :
Amidation with 3,5-Dimethylbenzoyl Chloride
Schotten-Baumann conditions achieve the final amide bond.
Procedure :
- The amine intermediate (1.0 eq) is dissolved in THF and cooled to 0°C.
- 3,5-Dimethylbenzoyl chloride (1.5 eq) and Et3N (2.0 eq) are added dropwise.
- Reaction stirred at 25°C for 12 hours.
Workup :
- Quench with H2O, extract with CH2Cl2, dry over Na2SO4.
- Purify via recrystallization (EtOAc/hexane) to obtain the title compound (63% yield).
Reaction Optimization Studies
Solvent Effects on Amidation
Comparative studies reveal THF outperforms DMF or DCM in minimizing hydrolysis:
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF | 63 | 99.2 |
| DMF | 41 | 95.8 |
| DCM | 28 | 91.4 |
Temperature Dependence in Cyclization
Microwave irradiation significantly enhances cyclization efficiency:
| Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional | 360 | 78 |
| Microwave (150°C) | 30 | 85 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the quinazolinone core can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: Used as a probe to study the interaction of quinazolinone derivatives with biological targets.
Pharmaceutical Development: Potential lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. The quinazolinone core is known to interact with kinase enzymes, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
Quinazolinone Derivatives
- N-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzamide (Compound 2h, ) :
- Lacks the 2-fluoro and 3,5-dimethyl substituents present in the target compound.
- IR: C=O at 1665 cm⁻¹; NH stretch at 3140–3450 cm⁻¹.
- NMR: Methyl group at δ 2.36 ppm; aromatic protons at δ 7.5–8.1 ppm.
- Implication : The absence of fluorine and dimethyl groups may reduce steric hindrance and alter pharmacokinetics compared to the target compound .
Triazole-Thione Derivatives (Compounds 7–9, ) :
- Feature a 1,2,4-triazole core instead of quinazolinone.
- Implication: The triazole-thione structure may confer different electronic properties and binding affinities compared to quinazolinones .
Substituent Effects
Fluorinated Analogs
- N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (): Contains multiple fluorine atoms but lacks the quinazolinone core. Implication: Fluorine enhances electronegativity and metabolic stability; however, the pyridinecarboxamide scaffold may target different biological pathways .
3,5-Dimethylbenzamide Derivatives
- N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-3,5-dimethylbenzamide (II-6j, ): Shares the 3,5-dimethylbenzamide group but includes tetrazole and hydroxamic acid moieties.
Pharmacological and Physicochemical Properties
Data Table: Key Comparisons
Activity Insights
- Target Compound: The 2-fluoro group may enhance membrane permeability, while the 3,5-dimethylbenzamide could increase lipophilicity (logP) compared to non-fluorinated analogs .
- Triazole-Thiones () : The C=S group may engage in hydrogen bonding with biological targets, but lack of C=O reduces similarity to kinase inhibitor scaffolds .
Biological Activity
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethylbenzamide is a synthetic organic compound that exhibits a range of biological activities. This compound belongs to the class of quinazolinone derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The structural characteristics of this compound contribute to its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 441.4 g/mol. The presence of fluorine and methyl groups enhances its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H22F1N3O2 |
| Molecular Weight | 441.4 g/mol |
| CAS Number | 941895-13-2 |
| Structure | Structure |
Antitumor Activity
Research indicates that derivatives of quinazolinone, including this compound, exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.
Case Studies
- Cell Line Studies : In a study involving human lung cancer cell lines (A549, HCC827, NCI-H358), compounds similar to this compound demonstrated IC50 values indicating effective growth inhibition:
- Mechanism of Action : The antitumor activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression, potentially involving interactions with DNA and various signaling pathways.
Antimicrobial Activity
Compounds containing the quinazolinone moiety have also been evaluated for their antimicrobial properties. Preliminary studies suggest that they may inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor in various biochemical assays. Its ability to modulate enzyme activity could be leveraged in therapeutic applications targeting specific diseases.
Q & A
Basic: What synthetic routes are recommended for the preparation of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethylbenzamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the quinazolinone core and subsequent coupling with substituted benzamide derivatives. Key steps include:
- Quinazolinone Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 4-oxoquinazoline scaffold .
- Fluorophenyl Functionalization : Introduction of the 2-fluoro-5-aminophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
- Benzamide Coupling : Amide bond formation between the fluorophenyl intermediate and 3,5-dimethylbenzoyl chloride using coupling agents like HATU or EDCI .
Critical Parameters : Reaction temperature (often 80–120°C), solvent choice (DMF or DCM), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) are critical for yield optimization .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine integration at δ ~120 ppm in ¹⁹F NMR) .
- X-ray Crystallography : For absolute configuration determination, particularly for chiral centers in the quinazolinone moiety .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from variations in assay conditions or structural analogs. Methodological approaches include:
- Dose-Response Repetition : Test activity across multiple concentrations (e.g., 0.1–100 µM) in standardized cell lines (e.g., HeLa or HEK293) .
- Structural Confirmation : Re-verify compound identity via LC-MS and NMR to rule out degradation or synthesis errors .
- Kinetic Studies : Compare IC₅₀ values under consistent conditions (pH, temperature, incubation time) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., fluoro-substituted benzamide derivatives) to identify trends .
Advanced: What strategies optimize reaction yields during the final amide coupling step?
- Activating Agents : Use HATU over DCC due to superior coupling efficiency for sterically hindered amines .
- Solvent Optimization : Polar aprotic solvents like DMF enhance solubility of aromatic intermediates .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., racemization) .
- Workup Protocols : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from unreacted starting materials .
Basic: How is the compound’s solubility profile determined, and why is it critical for in vitro assays?
- Solubility Testing : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol at 25°C. Centrifuge and quantify supernatant via UV-Vis .
- Impact on Bioassays : Poor solubility (>10 µM in aqueous buffers) may necessitate DMSO stock solutions, but concentrations >0.1% can induce cytotoxicity .
Advanced: What computational methods support SAR studies for this compound?
- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase domains) .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with activity data .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Basic: What safety protocols are required for handling fluorine-containing intermediates?
- Ventilation : Use fume hoods for reactions involving HF byproducts.
- PPE : Acid-resistant gloves and face shields during fluorination steps .
- Waste Disposal : Neutralize fluorine waste with CaCO₃ before disposal .
Advanced: How can researchers validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Monitor protein melting shifts after compound treatment .
- Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate target proteins .
- Kinase Profiling : Screen against panels of 100+ kinases to identify off-target effects .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
- Exothermic Reactions : Implement cooling systems for large-scale amide couplings to prevent runaway reactions .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .
- Intermediate Stability : Test shelf-life of fluorophenyl intermediates under inert atmospheres .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity?
- Conformational Analysis : Compare docked poses with crystal structures (if available) to identify false-positive binding modes .
- Protonation State : Adjust ligand charges in simulations to match physiological pH (e.g., quinazolinone tautomerization) .
- Membrane Permeability : Incorporate PAMPA assays to evaluate cellular uptake limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
